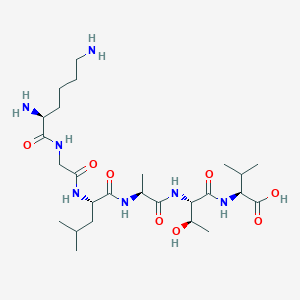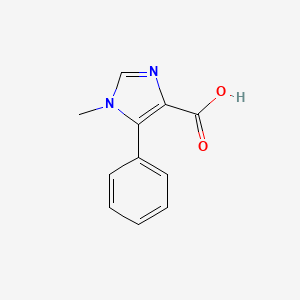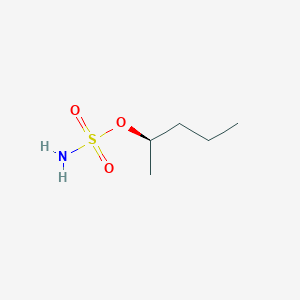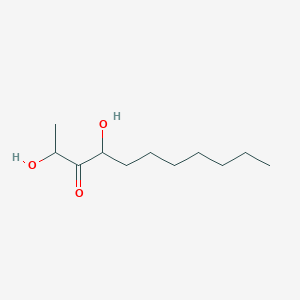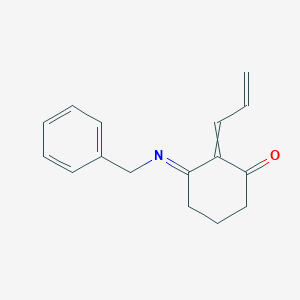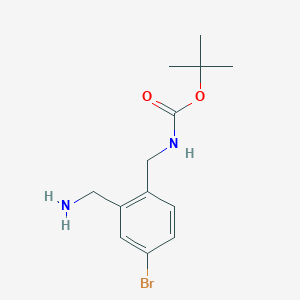
1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-pipéridinecarboxylique, 4-(diphénylméthylène)-, ester phénylméthylique est un composé organique complexe de formule moléculaire C26H25NO2 et de masse moléculaire 383,48 g/mol . Ce composé est caractérisé par sa structure unique, qui comprend un cycle pipéridine substitué par un groupe diphénylméthylène et un groupe ester phénylméthylique.
Méthodes De Préparation
La synthèse de l’acide 1-pipéridinecarboxylique, 4-(diphénylméthylène)-, ester phénylméthylique implique plusieurs étapes. Une voie de synthèse courante implique la réaction de la 4-(diphénylméthylène)pipéridine avec le chloroformiate de benzyle en conditions basiques pour former l’ester souhaité . La réaction nécessite généralement un solvant tel que le dichlorométhane et une base comme la triéthylamine. Les méthodes de production industrielle peuvent impliquer des étapes similaires mais sont optimisées pour la synthèse à grande échelle, y compris l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
L’acide 1-pipéridinecarboxylique, 4-(diphénylméthylène)-, ester phénylméthylique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d’acides carboxyliques ou de cétones.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant de l’hydrogène gazeux en présence d’un catalyseur au palladium, conduisant à la formation des alcools correspondants.
Applications de la recherche scientifique
L’acide 1-pipéridinecarboxylique, 4-(diphénylméthylène)-, ester phénylméthylique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses effets sur l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que candidat médicament pour le traitement de diverses maladies, notamment les troubles neurologiques et le cancer.
Applications De Recherche Scientifique
1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-pipéridinecarboxylique, 4-(diphénylméthylène)-, ester phénylméthylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison des substrats et la catalyse ultérieure .
Comparaison Avec Des Composés Similaires
L’acide 1-pipéridinecarboxylique, 4-(diphénylméthylène)-, ester phénylméthylique peut être comparé à des composés similaires tels que :
Acide 1-pipéridinecarboxylique, 4-(diphénylméthylène)-, ester éthylique : Ce composé possède un groupe ester éthylique au lieu d’un groupe ester phénylméthylique, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
Acide 1-pipérazinecarboxylique, 4-(4-pipéridinyl)-, ester 1,1-diméthyléthylique : Ce composé présente un cycle pipérazine et un groupe ester tert-butyle, conduisant à une réactivité et des applications distinctes.
La singularité de l’acide 1-pipéridinecarboxylique, 4-(diphénylméthylène)-, ester phénylméthylique réside dans son motif de substitution spécifique et la présence à la fois de groupes diphénylméthylène et d’ester phénylméthylique, qui confèrent des propriétés chimiques et biologiques uniques .
Propriétés
Numéro CAS |
916976-36-8 |
|---|---|
Formule moléculaire |
C26H25NO2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
benzyl 4-benzhydrylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C26H25NO2/c28-26(29-20-21-10-4-1-5-11-21)27-18-16-24(17-19-27)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2 |
Clé InChI |
QSXXLFOQXFNSPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


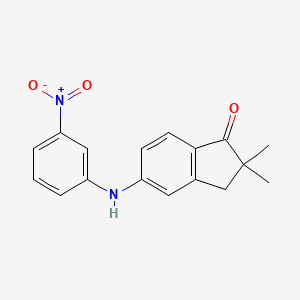
![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
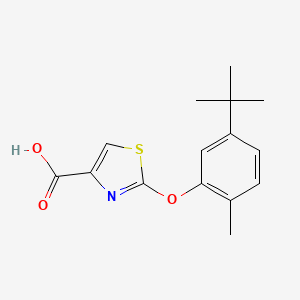
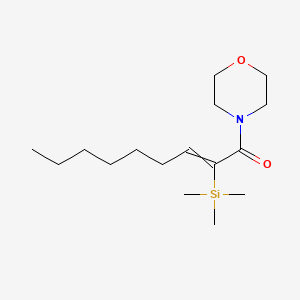
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)

